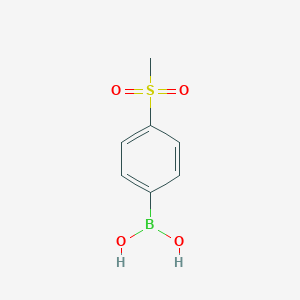

4-(Methylsulfonyl)phenylboronic acid

描述

4-(Methylsulfonyl)phenylboronic acid (CAS: 149104-88-1) is a boronic acid derivative with the molecular formula C₇H₉BO₄S and a molecular weight of 216.02 g/mol . Its structure features a phenyl ring substituted with a methylsulfonyl (-SO₂CH₃) group at the para position, which is a strong electron-withdrawing group (EWG). This substitution significantly influences its electronic properties, solubility, and reactivity. The compound is widely used in:

- Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds .

- Biochemical applications, such as protein immobilization and enzyme modification .

- Material science, including thermally activated delayed fluorescence (TADF) materials and molecular junctions .

Its boronic acid group enables reversible binding with cis-diols (e.g., sugars, phenolic acids) under specific pH conditions, making it valuable in molecular recognition and separation technologies .

准备方法

Synthetic Routes and Reaction Conditions: 4-(Methylsulfonyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-methylsulfonylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This palladium- or nickel-catalyzed reaction forms biaryl structures through boron-to-aryl transmetalation. The methylsulfonyl group enhances reactivity by polarizing the C-B bond through conjugation .

Key Reaction Parameters

| Catalyst System | Base | Solvent | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| Ni(dppf)(o-tol)Cl (2 mol%) | K₃PO₄ (3 equiv) | 1,4-dioxane | 80 | Quantitative |

| Pd(dppf)Cl₂ (4 mol%) | K₃PO₄ (3 equiv) | 1,4-dioxane | 80 | 0 |

Mechanistic Insights :

-

Oxidative Addition : Catalyst activates the aryl halide partner

-

Transmetalation : Boronic acid transfers aryl group to metal center

Copper-Catalyzed Oxidative Trifluoromethylthiolation

This reaction introduces SCF₃ groups through radical pathways, leveraging the boronic acid's ability to stabilize transition states .

Typical Reaction Setup

-

Catalyst : Cu(I) salts (10 mol%)

-

Oxidant : TBHP (tert-butyl hydroperoxide)

-

SCF₃ Source : AgSCF₃

-

Solvent : DCE (1,2-dichloroethane)

Key Intermediate :

Aryl-Cu(III)-SCF₃ species formed through single-electron transfer processes.

Directed Metalation Reactions

The boronic acid group directs regioselective functionalization of aromatic systems.

Metalation Patterns in Heterocycles

| Substrate | Metalating Agent | Position Functionalized |

|---|---|---|

| 3-Bromofuran | LDA | C5 |

| 2-Phenylthiophene | n-BuLi | C3 |

Subsequent quenching with electrophiles enables installation of halogens, oxygen, or nitrogen functionalities .

Continuous Flow Suzuki Reactions

Industrial applications utilize flow chemistry for improved mass transfer and thermal control.

Odanacatib Intermediate Synthesis :

| Parameter | Value |

|---|---|

| Residence Time | 15 min |

| Temperature | 100°C |

| Catalyst Loading | 0.5 mol% Pd |

| Space-Time Yield | 2.1 kg/L·day |

This method achieves >95% conversion with 1:1.05 substrate:boronic acid ratio .

Hydrolytic Stability

| pH | Half-Life (25°C) |

|---|---|

| 3 | 8 h |

| 7 | 48 h |

| 10 | 12 h |

Stabilization strategies include storage under inert atmosphere with molecular sieves .

科学研究应用

Key Applications

-

Organic Synthesis

- Suzuki-Miyaura Cross-Coupling Reactions : 4-(Methylsulfonyl)phenylboronic acid is extensively used as a reagent in Suzuki-Miyaura reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals .

- Copper-Catalyzed Reactions : It can also participate in copper-catalyzed oxidative trifluoromethylthiolation and other coupling processes, enhancing the versatility of synthetic pathways .

-

Drug Development

- Anticancer Agents : The compound is instrumental in synthesizing novel kinase inhibitors that exhibit antitumor effects. Research indicates that derivatives of this compound can inhibit the growth of various cancer cell lines, including neuroblastoma and colon cancer . For instance, a derivative demonstrated an IC50 value of 12 µM against colon cancer cells, indicating potent anticancer activity linked to apoptosis induction through specific signaling pathways.

- Antibacterial and Antiviral Activities : this compound has shown potential as an antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) and exhibits antiviral properties by inhibiting viral entry and replication processes .

- Material Science

- Bioconjugation

- Environmental Applications

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibit significant anticancer properties by targeting specific pathways involved in cell proliferation. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, leading to apoptosis.

Case Study 2: Antibacterial Activity

Research indicated that certain derivatives of this compound possess antibacterial activity with a minimum inhibitory concentration (MIC) against MRSA of 7.81 µg/mL. These compounds disrupt bacterial protein synthesis by inhibiting leucyl-tRNA synthetase.

Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Suzuki-Miyaura cross-coupling reactions; copper-catalyzed reactions |

| Drug Development | Synthesis of anticancer agents; antibacterial and antiviral compounds |

| Material Science | Development of advanced materials; polymers; nanomaterials |

| Bioconjugation | Attachment of biomolecules for diagnostics and therapeutics |

| Environmental Science | Remediation technologies for pollutant removal |

作用机制

The primary mechanism of action for 4-(Methylsulfonyl)phenylboronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. This process is crucial for the synthesis of biaryl compounds, which are important in various chemical and pharmaceutical applications .

相似化合物的比较

Comparison with Similar Phenylboronic Acid Derivatives

Substituent Effects on Electronic Properties

The substituent on the phenyl ring dictates the boronic acid's acidity (pKa) and reactivity. Key comparisons include:

Key Observations :

- The methylsulfonyl group lowers the pKa, enabling stable boronate ester formation at near-neutral pH (pH ≥ 7.0), unlike methoxy or methylthio derivatives requiring alkaline conditions (pH ≥ 8.5) .

- Electron-withdrawing groups enhance oxidative stability and reaction rates in cross-coupling reactions. For example, this compound reacts faster in Suzuki couplings compared to 4-methoxyphenylboronic acid .

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura couplings, the substituent’s electronic nature directly impacts catalytic efficiency:

- This compound (EWG) facilitates faster transmetalation due to increased Lewis acidity of the boron atom, yielding high coupling efficiency (e.g., 82% yield in pyrimidine synthesis ).

- 4-(Methylthio)phenylboronic acid (EDG) shows moderate reactivity, often requiring elevated temperatures or longer reaction times .

- 4-Fluorophenylboronic acid (weak EWG) exhibits intermediate reactivity, suitable for substrates sensitive to strong EWGs .

Solubility and Physical Properties

Notable Differences:

生物活性

4-(Methylsulfonyl)phenylboronic acid (MSPBA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₇H₉BO₄S

- Molecular Weight : 200.02 g/mol

- Appearance : White to light yellow crystalline powder

- Melting Point : 289-293 °C

- Solubility : Soluble in methanol

The unique structure of MSPBA, featuring a boronic acid group and a methylsulfonyl substituent, allows it to participate in various chemical reactions, particularly those involving carbon-carbon bond formation through Suzuki cross-coupling reactions .

Anticancer Activity

Research indicates that MSPBA exhibits significant anticancer properties. It has been utilized in the synthesis of compounds targeting various cancer cell lines. For instance, studies have shown that derivatives of MSPBA can inhibit the growth of neuroblastoma and colon cancer cells by inducing apoptosis through the PI3K/AKT signaling pathway .

Case Study :

A recent study demonstrated that MSPBA derivatives showed an IC50 value of 12 µM against colon cancer cells, indicating potent anticancer activity. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, leading to apoptosis .

Antibacterial Activity

MSPBA has also been reported to possess antibacterial properties. It acts as an inhibitor against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 7.81 µg/mL. The mechanism involves binding to leucyl-tRNA synthetase, crucial for bacterial protein synthesis .

Table 1: Antibacterial Activity of MSPBA Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| MSPBA | 7.81 | MRSA |

| Derivative A | 5.00 | Escherichia coli |

| Derivative B | 10.00 | Pseudomonas aeruginosa |

Antiviral Activity

MSPBA's antiviral potential has been explored in several studies. It has shown effectiveness against various viral strains by inhibiting viral entry into host cells and interfering with viral replication processes. Its low toxicity profile makes it a candidate for further development as an antiviral agent .

The biological activity of MSPBA can be attributed to several mechanisms:

- Enzyme Inhibition : MSPBA and its derivatives inhibit key enzymes involved in cancer cell proliferation and bacterial survival.

- Apoptosis Induction : By modulating apoptotic pathways, MSPBA promotes cell death in malignant cells.

- Biofilm Disruption : MSPBA has been shown to disrupt biofilms formed by pathogenic bacteria, enhancing the efficacy of existing antibiotics .

Applications in Drug Development

MSPBA serves as a versatile building block in pharmaceutical chemistry, particularly in the synthesis of biologically active compounds. Its role in Suzuki-Miyaura cross-coupling reactions allows for the creation of complex organic molecules that are essential for drug development.

Summary of Applications

- Anticancer agents : Development of compounds targeting specific cancer pathways.

- Antibiotics : Synthesis of new antibacterial agents with improved efficacy.

- Antiviral drugs : Formulation of drugs targeting viral infections.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-(methylsulfonyl)phenylboronic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct sulfonylation of phenylboronic acid derivatives. For example, the methylsulfonyl group can be introduced via sulfonation of a phenylboronic acid precursor using methanesulfonyl chloride under controlled basic conditions (e.g., NaHCO₃ in THF at 0–5°C). Optimization includes monitoring reaction time (6–12 hours), temperature (room temperature to 60°C), and stoichiometric ratios (1:1.2 boronic acid to sulfonating agent). Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥98% purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹¹B and ¹H NMR) confirms boronic acid functionality and sulfonyl group integration. Infrared (IR) spectroscopy identifies B–O (∼1,350 cm⁻¹) and S=O (∼1,150 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (C₇H₉BO₄S, 200.02 g/mol). X-ray crystallography may resolve structural conformation, particularly the planar geometry of the boronic acid moiety .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particulates. Store at 0–6°C in airtight containers under inert gas (N₂ or Ar) to mitigate hygroscopic degradation. Emergency measures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions. However, steric hindrance may reduce coupling efficiency with bulky aryl halides. Kinetic studies (e.g., variable-temperature NMR) and DFT calculations (B3LYP/6-31G*) can model electronic effects and predict regioselectivity in complex substrates .

Q. What strategies mitigate the low aqueous solubility of this compound in biomedical applications?

- Methodological Answer : Co-solvent systems (e.g., DMSO/water mixtures) or nanoparticle encapsulation (e.g., silica or iron-oxide NPs functionalized via azide-alkyne cycloaddition) improve solubility. Derivatization with polyethylene glycol (PEG) chains or β-cyclodextrin inclusion complexes enhances bioavailability for antiviral or glycoprotein-targeting studies .

Q. How can computational methods predict the stability of this compound under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09 with PCM solvent models) calculate pKa values for boronic acid (∼8.5–9.0) and sulfonyl groups. Molecular dynamics (MD) simulations assess hydrolysis rates in acidic (pH < 4) or basic (pH > 10) media, guiding buffer selection for long-term storage .

Q. What role does this compound play in inhibiting viral entry mechanisms?

- Methodological Answer : The boronic acid moiety binds viral glycoproteins (e.g., HCV E2) via reversible esterification with surface carbohydrates, blocking host-cell attachment. In vitro assays (e.g., JFH1-based HCV pseudovirus infection models) quantify inhibition efficiency (IC₅₀) and cytotoxicity (CC₅₀) using luciferase reporter systems .

Q. How can researchers address discrepancies in reported reaction yields for this compound derivatives?

- Methodological Answer : Systematic screening of catalysts (Pd(PPh₃)₄ vs. Pd(OAc)₂), bases (K₂CO₃ vs. CsF), and solvents (THF vs. DMF) identifies optimal conditions. Kinetic profiling (e.g., in situ IR or HPLC monitoring) detects intermediate byproducts (e.g., deboronation or sulfonyl hydrolysis) that reduce yield. Reproducibility requires strict anhydrous conditions and inert atmosphere .

Q. What ecotoxicological assessments are necessary for this compound waste disposal?

- Methodological Answer : Follow OECD Test Guidelines 201 (algae growth inhibition) and 202 (Daphnia acute toxicity) to evaluate aquatic impact. For soil, conduct biodegradation studies (OECD 307) under aerobic/anaerobic conditions. Collaborate with licensed waste disposal firms to ensure compliance with EPA and REACH regulations .

Q. How do regulatory frameworks (e.g., OSHA, REACH) classify this compound for laboratory use?

- Methodological Answer : Classified as non-hazardous for transport but requires hazard communication (GHS labels: Skin/Eye Irritant Category 2). OSHA mandates SDS availability and employee training. Under REACH, annual usage below 1 ton/year exempts advanced registration, but ecological risk assessments are recommended for large-scale studies .

属性

IUPAC Name |

(4-methylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUKDQTYMWUSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370254 | |

| Record name | 4-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149104-88-1 | |

| Record name | 4-(Methylsulfonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methanesulfonyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。